molecular formula C6H10O2 B2948972 2-(Oxiran-2-yl)oxolane CAS No. 1549125-77-0

2-(Oxiran-2-yl)oxolane

Cat. No.: B2948972
CAS No.: 1549125-77-0
M. Wt: 114.144
InChI Key: VONIIIGNMROHOI-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)oxolane is a chemical compound of interest in organic chemistry and natural product research. It features both an oxolane (tetrahydrofuran) ring and an oxiran (epoxide) ring, a combination that can be found in certain natural monoterpenes. For instance, structurally related epoxide-containing compounds, such as lilac alcohol epoxide, have been identified in botanical sources like the flowers of the Actinidia arguta (hardy kiwi), highlighting the significance of such frameworks in fragrance and phytochemistry studies . This molecular architecture, particularly the reactive epoxide group, makes it a valuable intermediate for synthetic organic chemistry. Researchers can utilize this compound for developing novel synthetic methodologies, constructing complex molecular scaffolds, or as a precursor in the synthesis of potential bioactive molecules. Our offering of this compound is characterized by a high purity level of 95% . It is supplied in various quantities, such as 100mg, to meet diverse laboratory-scale needs . This product is intended strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5(7-3-1)6-4-8-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONIIIGNMROHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxiran 2 Yl Oxolane and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of 2-(oxiran-2-yl)oxolane and its derivatives primarily focus on the sequential or tandem construction of the two heterocyclic rings. These approaches include the formation of the oxirane ring from a pre-existing oxolane structure or vice versa.

Cyclization Reactions for Oxirane Ring Formation

The formation of the oxirane ring on a precursor already containing the oxolane moiety is a common strategy. This typically involves the conversion of a suitable functional group on a side chain at the 2-position of the oxolane ring into an epoxide. A classic example is the intramolecular cyclization of a halohydrin. For instance, a 2-(1-halo-2-hydroxyethyl)oxolane can be treated with a base to induce an intramolecular Williamson ether synthesis, leading to the formation of the oxirane ring.

Another approach involves the reaction of a 2-formyloxolane with a sulfonium (B1226848) ylide, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky reaction. This reaction proceeds via the nucleophilic attack of the ylide on the aldehyde, followed by intramolecular displacement of dimethyl sulfoxide (B87167) to form the epoxide.

Intramolecular Etherification Approaches

Intramolecular etherification can be employed to form the oxolane ring in a molecule that already contains an epoxide. This strategy often starts with an open-chain precursor containing an oxirane and a distal hydroxyl group. nih.gov Acid or base catalysis can then promote the intramolecular nucleophilic attack of the hydroxyl group onto one of the carbon atoms of the oxirane ring, leading to the formation of the five-membered oxolane ring. The regioselectivity of this cyclization (i.e., whether it results in a 2,5-disubstituted tetrahydrofuran (B95107) or a different ring size) is governed by Baldwin's rules, with 5-exo-tet cyclizations being generally favored. acs.org

For example, a precursor such as 5,6-epoxyhex-1-en-3-ol could theoretically undergo an intramolecular cyclization to form a derivative of this compound, although controlling the regioselectivity and subsequent reactions can be challenging.

Epoxidation Strategies of Unsaturated Precursors

The most direct and widely employed method for the synthesis of this compound is the epoxidation of 2-vinyloxolane. ut.ee This reaction involves the direct oxidation of the carbon-carbon double bond of the vinyl group to form the oxirane ring. A variety of epoxidizing agents can be used for this transformation.

Common reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). ut.ee Other epoxidation systems, including those employing hydrogen peroxide in the presence of a catalyst, are also utilized. organic-chemistry.org The choice of reagent and reaction conditions can influence the yield and, in the case of chiral precursors, the diastereoselectivity of the epoxidation.

Table 1: Examples of Reagents for the Epoxidation of Alkenes

Reagent System Description
m-CPBA A widely used, commercially available peroxy acid.
Hydrogen Peroxide / Metal Catalyst Catalysts can include manganese, rhenium, or iron complexes. organic-chemistry.org
Dioxiranes (e.g., DMDO) Highly reactive epoxidizing agents generated in situ.

Stereoselective and Enantioselective Synthesis

The presence of multiple stereocenters in this compound necessitates the development of stereoselective and enantioselective synthetic methods to control the relative and absolute configuration of the final product.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched this compound. A key strategy is the asymmetric epoxidation of 2-vinyloxolane. The Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols, can be adapted for other olefins, although with varying degrees of success. google.com More modern catalytic systems, often employing chiral transition metal complexes, have been developed for the enantioselective epoxidation of unfunctionalized olefins.

For instance, chiral manganese-salen complexes have been shown to be effective catalysts for the asymmetric epoxidation of a variety of olefins, and this methodology could be applied to 2-vinyloxolane to produce specific enantiomers of the target molecule. The choice of catalyst, ligand, and oxidant is critical in achieving high enantiomeric excess (ee).

Table 2: Catalysts for Asymmetric Epoxidation

Catalyst System Chiral Ligand Type Typical Oxidant
Jacobsen-Katsuki Epoxidation Salen NaOCl
Shi Epoxidation Fructose-derived ketone Oxone

Diastereoselective Synthesis of Fused Ring Systems

The synthesis of derivatives of this compound where the two rings are fused can be achieved through diastereoselective reactions. One approach involves the intramolecular cyclization of a precursor where the stereochemistry of existing centers directs the formation of new stereocenters.

For example, the diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones has been reported, which are then converted to 3,4-oxolane-fused bicyclic β-lactams through intramolecular epoxide ring opening. nih.gov This demonstrates the principle of using a pre-existing stereocenter on a ring to control the stereochemical outcome of a subsequent ring-forming reaction involving an epoxide.

In the context of non-fused systems, the epoxidation of a chiral, non-racemic 2-vinyloxolane can proceed with facial selectivity, leading to the preferential formation of one diastereomer of this compound. This substrate-controlled diastereoselectivity is influenced by the steric and electronic properties of the substituents on the oxolane ring.

Industrial Scale Production Considerations

The industrial-scale production of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established principles for the large-scale synthesis of epoxides and tetrahydrofuran derivatives. Key considerations revolve around process safety, economic viability, and environmental impact.

A likely scalable route to this compound involves the epoxidation of a suitable precursor, such as 2-vinyloxolane. The choice of oxidizing agent is critical for industrial applications. While traditional reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective at the laboratory scale, their cost and the generation of stoichiometric amounts of waste present challenges for large-scale manufacturing. A more economically and environmentally favorable approach is the use of hydrogen peroxide as the primary oxidant, often in the presence of a catalyst.

Key Process Parameters for Industrial Epoxidation:

ParameterIndustrial Considerations
Catalyst Transition metal salts or complexes (e.g., manganese, titanium silicalite-1) are often employed to activate hydrogen peroxide. Catalyst selection impacts reaction rate, selectivity, and ease of separation and recycling.
Oxidant Hydrogen peroxide is a green and cost-effective oxidant, but its handling at high concentrations requires stringent safety protocols. In-situ generation of peracetic acid is an alternative that can mitigate some handling risks.
Solvent The choice of solvent affects reaction kinetics, solubility of reactants and catalysts, and product isolation. Green solvents with high boiling points and low toxicity are preferred. In some cases, solvent-free processes can be developed.
Temperature & Pressure Epoxidation reactions are often exothermic, necessitating robust temperature control to prevent runaway reactions and ensure product selectivity. Operating pressures may be adjusted to control reaction rates and maintain reactants in the desired phase.
Reaction Time Optimization of reaction time is crucial to maximize yield and throughput while minimizing energy consumption and the formation of byproducts.
Work-up & Purification Scalable purification methods such as distillation, extraction, and crystallization are preferred over chromatographic techniques commonly used in laboratory settings. The removal of catalyst and byproducts is a key challenge.

Challenges in Scaling Up:

Scaling up chemical processes from the laboratory to an industrial setting presents several challenges. Heat and mass transfer limitations can become significant in large reactors, impacting reaction rates and selectivity. The mixing efficiency and the safe handling of large quantities of potentially hazardous materials are paramount. Furthermore, the economic feasibility of the entire process, including raw material costs, energy consumption, and waste disposal, must be carefully evaluated. The development of continuous flow processes can offer advantages in terms of safety, consistency, and scalability compared to traditional batch processes.

Synthesis of Structural Analogues and Advanced Precursors

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new materials with tailored properties. These analogues can feature modifications on either the oxolane or the oxirane ring, or both. Advanced precursors are key intermediates that facilitate the introduction of specific functionalities, such as chirality or reactive handles for further chemical transformations.

The synthesis of substituted tetrahydrofurans can be achieved through various methods, including intramolecular cyclization reactions and [3+2] cycloadditions. For instance, the reaction of electron-rich alkenes with epoxides can yield substituted tetrahydrofuran derivatives. These substituted oxolane structures can then be subjected to epoxidation to generate analogues of this compound.

Synthesis of Chiral Analogues:

The stereochemistry of the oxirane and oxolane rings can significantly influence the biological activity and material properties of the molecule. The synthesis of enantiomerically pure or enriched analogues is therefore of considerable interest. This can be achieved through several strategies:

Asymmetric Epoxidation: The use of chiral catalysts in the epoxidation of 2-vinyloxolane or its derivatives can lead to the formation of specific enantiomers of the oxirane ring. Chiral phosphoric acids and chiral N,N'-dioxide/metal complexes have been shown to be effective catalysts for the asymmetric epoxidation of various alkenes using hydrogen peroxide as the oxidant.

Use of Chiral Precursors: Starting from enantiomerically pure precursors for the oxolane ring can also lead to the synthesis of chiral analogues. For example, carbohydrates and other natural products can serve as chiral starting materials for the synthesis of functionalized tetrahydrofurans.

Synthesis of Functionalized Analogues and Advanced Precursors:

The introduction of functional groups onto the this compound scaffold can be achieved by using functionalized precursors or by post-synthesis modification. For example, starting with a substituted 2-vinyloxolane allows for the incorporation of functionalities that are carried through the epoxidation step.

Advanced precursors can be designed to have reactive groups that allow for further chemical elaboration. For example, a precursor with a hydroxyl or amino group on the oxolane ring could be used for subsequent coupling reactions. The synthesis of functionalized indoles and furans provides examples of how various functional groups can be introduced into heterocyclic systems, and similar strategies could be applied to the synthesis of this compound precursors.

Table of Synthetic Methodologies for Analogues and Precursors:

MethodologyDescriptionPotential Application for this compound
Asymmetric Epoxidation Enantioselective epoxidation of an alkene using a chiral catalyst.Synthesis of chiral this compound from 2-vinyloxolane.
[3+2] Cycloaddition Reaction of an aldehyde with an alkene to form a tetrahydrofuran ring.Synthesis of substituted oxolane precursors.
Intramolecular Cyclization Ring-closing reaction to form the tetrahydrofuran ring from an acyclic precursor.Synthesis of functionalized oxolane precursors.
Functional Group Interconversion Modification of existing functional groups on the oxolane or a precursor molecule.Introduction of diverse functionalities onto the this compound scaffold.

The synthesis of advanced precursors often involves multi-step sequences to build up the desired molecular complexity. For instance, the preparation of chiral epoxyaziridines and their subsequent regioselective ring-opening demonstrates a strategy for creating highly functionalized acyclic molecules that could potentially be cyclized to form complex heterocyclic structures. Similarly, the synthesis of functionalized 2-isoxazolines from chiral epichlorohydrin (B41342) highlights the use of readily available chiral building blocks to construct more complex molecules. These approaches provide a conceptual framework for the design and synthesis of advanced precursors for novel this compound derivatives.

Chemical Reactivity and Transformation Pathways of 2 Oxiran 2 Yl Oxolane

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring is the most characteristic reaction of 2-(Oxiran-2-yl)oxolane. This process relieves the inherent angle strain of the three-membered ring and can be initiated by a wide range of reagents, proceeding through nucleophilic, acid-catalyzed, or base-catalyzed mechanisms. semanticscholar.org

The direct attack of a nucleophile on one of the electrophilic carbon atoms of the oxirane ring is a fundamental transformation pathway. wikipedia.org Due to the polarization of the C-O bonds, the carbon atoms of the epoxide are electron-deficient and readily react with nucleophiles. researchgate.net This reaction leads to the formation of 1,2-disubstituted products, where the nucleophile adds to one carbon and a hydroxyl group is formed on the adjacent carbon after a protonation step. organic-chemistry.org

The ring-opening of the unsymmetrical epoxide in this compound can yield two different constitutional isomers, depending on which carbon atom (C2' or C3') is attacked. The outcome, or regioselectivity, is highly dependent on the reaction conditions. mdpi.com

Under neutral or basic conditions , the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. magtech.com.cn Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. In this compound, the C3' carbon (the terminal -CH₂) is less sterically encumbered than the C2' carbon, which is attached to the bulky oxolane ring. Therefore, nucleophilic attack under these conditions predominantly occurs at the C3' position. researchgate.netrsc.org

The stereochemistry of the SN2 reaction is highly specific. The nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. lumenlearning.com This leads to an anti-addition of the nucleophile and the resulting hydroxyl group across the former epoxide ring.

The table below summarizes the expected regioselectivity for the ring-opening of this compound under different nucleophilic conditions.

ConditionMechanismPreferred Site of AttackRationale
Basic / Neutral (Strong Nucleophile)SN2C3' (Less substituted carbon)Minimized steric hindrance. magtech.com.cnrsc.org
Acidic (Weak Nucleophile)SN1-likeC2' (More substituted carbon)Stabilization of partial positive charge in the transition state. mdpi.com

The nature of the nucleophile dictates the final product of the ring-opening reaction. A wide variety of nucleophiles can be employed to generate a diverse array of functionalized compounds. wikipedia.orgsemanticscholar.org

Amines : Primary and secondary amines react to form amino alcohols. This is a common method for synthesizing β-amino alcohols, which are valuable synthetic intermediates.

Alcohols : In the presence of an acid or base catalyst, alcohols act as nucleophiles to produce alkoxy alcohols (ether alcohols).

Thiols : Thiols, being potent nucleophiles, readily open the epoxide ring to yield β-hydroxy thioethers.

Halides : Halide ions (e.g., Br⁻, Cl⁻) can open the ring, particularly under acidic conditions, to form halohydrins. mdpi.com

Acetates : The acetate (B1210297) ion can serve as an oxygen nucleophile, leading to the formation of a hydroxy ester after the ring-opening reaction.

The following table illustrates the products formed from the reaction of this compound with various nucleophiles under basic/neutral conditions, where attack at the C3' position is favored.

NucleophileReagent ExampleProduct NameProduct Structure
AmineR₂NH1-(Oxolan-2-yl)-3-(dialkylamino)propan-2-olR₂N-CH₂-CH(OH)-CH(C₄H₇O)
AlcoholR'OH / Base1-(Oxolan-2-yl)-3-(alkoxy)propan-2-olR'O-CH₂-CH(OH)-CH(C₄H₇O)
ThiolR'SH1-(Oxolan-2-yl)-3-(alkylthio)propan-2-olR'S-CH₂-CH(OH)-CH(C₄H₇O)
HalideMgBr₂3-Bromo-1-(oxolan-2-yl)propan-2-olBr-CH₂-CH(OH)-CH(C₄H₇O)
AcetateCH₃COONa2-Hydroxy-3-(oxolan-2-yl)propyl acetateCH₃COO-CH₂-CH(OH)-CH(C₄H₇O)

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which creates a highly reactive electrophilic species. This protonation makes the ring much more susceptible to attack, even by weak nucleophiles like water or alcohols.

The regioselectivity of the acid-catalyzed opening is more complex than in base-catalyzed reactions. mdpi.com The transition state has considerable SN1 character. As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C2'). Consequently, the nucleophile preferentially attacks the more substituted C2' carbon. mdpi.com This pathway contrasts with the base-catalyzed route, offering a method to control the regiochemical outcome of the reaction.

Base-catalyzed ring-opening involves a strong nucleophile and is mechanistically identical to the SN2 reactions described in section 3.1.1. This pathway does not involve activation of the epoxide by the catalyst itself; rather, the base may be used to generate a more potent nucleophile from a protic species (e.g., generating an alkoxide from an alcohol). The reaction is characterized by the nucleophilic attack at the sterically least hindered C3' position, leading to the corresponding anti-diol or substituted alcohol with high regioselectivity. magtech.com.cn

Nucleophilic Attack and Formation of Substituted Products

Oxidation Reactions

While the oxirane ring is already in a high oxidation state, the oxolane (tetrahydrofuran) moiety of this compound is susceptible to oxidation. The oxidation of tetrahydrofuran (B95107) and its derivatives typically occurs at the α-C-H bond (the carbon atom adjacent to the ether oxygen). organic-chemistry.org This selective oxidation is a significant reaction in organic synthesis.

In the case of this compound, the C2 position of the oxolane ring is substituted. Therefore, oxidation is most likely to occur at the other α-carbon, the C5 position. The reaction with various oxidizing agents, such as hydrogen peroxide (H₂O₂), molecular oxygen (O₂) with a catalyst, or bromates, can convert the ether into a lactone. organic-chemistry.org The primary product of the oxidation of the tetrahydrofuran ring is γ-butyrolactone (GBL). organic-chemistry.org Applying this to the subject compound, the expected product would be a lactone derivative where the C5 methylene (B1212753) group of the oxolane ring is oxidized to a carbonyl group.

Conversion to Diols

The hydrolysis of the epoxide ring in this compound is a fundamental transformation that yields a 1,2-diol, also known as a vicinal diol. This reaction can be effectively catalyzed by either acids or bases, with each method proceeding through a distinct mechanism that can influence the reaction's regioselectivity. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. khanacademy.org A weak nucleophile, such as water, then attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.orgresearchgate.net This acid-catalyzed cleavage typically occurs under mild conditions, such as dilute aqueous acid at room temperature. libretexts.org The result is a backside attack, leading to the formation of a trans-1,2-diol. libretexts.org

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a strong nucleophile, like a hydroxide (B78521) ion, on one of the epoxide carbons. researchgate.netkhanacademy.org This reaction follows a classic S_N2 mechanism, where the nucleophile preferentially attacks the least sterically hindered carbon atom of the epoxide ring. khanacademy.orgyoutube.com

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Strong or weak acid (e.g., H₂SO₄, H₃O⁺)Strong base (e.g., NaOH, KOH)
Mechanism S_N1-like/S_N2-like, involves protonated epoxide intermediateS_N2
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻)
Regioselectivity Attack at the more substituted carbon (S_N1-like) or less substituted carbon (S_N2-like) depending on substrateAttack at the least sterically hindered carbon
Stereochemistry Anti-addition (trans product)Anti-addition (trans product)

Oxidative Cleavage

The vicinal diol synthesized from the hydrolysis of this compound can undergo subsequent oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. Periodates, such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄), are highly selective reagents for this transformation, known as the Malaprade reaction. chemistrysteps.comacs.org

The reaction proceeds through the formation of a cyclic periodate ester intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield two carbonyl compounds—in this case, aldehydes. chemistrysteps.com This cleavage is a powerful synthetic tool as it allows for the precise breaking of C-C bonds. masterorganicchemistry.com The reaction is typically performed in aqueous media at controlled temperatures, often around 0 °C, as the process is exothermic. wikipedia.org

Reactant Reagent Key Intermediate Products
1-(oxolan-2-yl)ethane-1,2-diolSodium Periodate (NaIO₄)Cyclic Periodate EsterTetrahydrofuran-2-carbaldehyde and Formaldehyde

Reduction Reactions

Transformation to Alcohols

The epoxide ring of this compound can be reduced to form alcohols. This transformation can be achieved using complex metal hydrides or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily opens the epoxide ring. ic.ac.uk The reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. researchgate.net Consistent with an S_N2 mechanism, the attack generally occurs at the less sterically hindered carbon atom, resulting in the formation of a primary or secondary alcohol after an aqueous workup. ic.ac.uk

Catalytic hydrogenation offers an alternative method for reduction. tcichemicals.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. researchgate.netillinois.edu The reaction mechanism involves the adsorption of both the epoxide and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, leading to the cleavage of a C-O bond and the formation of an alcohol. researchgate.net

Reducing Agent Typical Conditions Mechanism Primary Product Type
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workupNucleophilic attack by hydride (S_N2)Secondary or Tertiary Alcohol
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, metal catalyst (e.g., Pd/C, Raney Ni), solvent (e.g., ethanol)Surface-mediated hydrogen additionSecondary or Tertiary Alcohol

Derivatization Strategies for Functional Group Transformation

The high reactivity of the epoxide ring makes this compound an excellent substrate for introducing a wide array of chemical functionalities. greyhoundchrom.com

Introduction of Novel Functional Groups

The ring-opening of epoxides with various nucleophiles is a cornerstone of synthetic organic chemistry, enabling the formation of β-functionalized alcohols. nih.gov The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to predictable regioselectivity. youtube.comresearchgate.net This strategy allows for the incorporation of nitrogen, sulfur, and other functional groups. For instance, reaction with amines or ammonia (B1221849) yields valuable amino alcohols, while thiols produce β-hydroxy thioethers. mdpi.comnih.gov

Nucleophile Functional Group Introduced Product Class
Ammonia (NH₃) / Amines (RNH₂, R₂NH)Amino (-NH₂, -NHR, -NR₂)β-Amino alcohol
Thiols (RSH)Thioether (-SR)β-Hydroxy thioether
Azide ion (N₃⁻)Azido (-N₃)β-Azido alcohol
Cyanide ion (CN⁻)Cyano/Nitrile (-CN)β-Hydroxy nitrile
Alkoxides (RO⁻)Ether (-OR)β-Hydroxy ether

Chemical Modifications for Specific Research Applications

The structural motifs present in this compound—specifically the oxetane-like tetrahydrofuran ring and the reactive epoxide—are of significant interest in medicinal chemistry and drug discovery. acs.orgnih.gov The oxetane (B1205548) ring is recognized as a valuable scaffold that can improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure that can be beneficial for target binding. nih.gov

Chemical modifications of this compound serve as a starting point for the synthesis of more complex molecules with potential biological activity. The epoxide acts as a versatile chemical handle, allowing for late-stage functionalization, a strategy that is highly valuable in the optimization of lead compounds in drug discovery. drugdiscoverytrends.com By reacting the epoxide with various nucleophiles, chemists can systematically modify a parent structure to explore structure-activity relationships and fine-tune properties to enhance efficacy or reduce off-target effects. mdpi.commdpi.com For example, the synthesis of novel β-amino alcohol derivatives through epoxide ring-opening is a common strategy in the development of new therapeutic agents. nih.govgaylordchemical.com

Mechanistic Investigations of 2 Oxiran 2 Yl Oxolane Reactions

Elucidation of Reaction Pathways and Transition States

The reactions of 2-(Oxiran-2-yl)oxolane are dominated by the ring-opening of the strained epoxide. The specific pathway is highly dependent on the reaction conditions, particularly the pH.

Under acid-catalyzed conditions , the reaction is initiated by the protonation of the oxirane oxygen, which enhances the electrophilicity of the ring carbons. This is followed by a nucleophilic attack. The mechanism can proceed through a spectrum of transition states, from a classic SN2-like state to an SN1-like state with significant carbocationic character, especially if the oxolane ring can stabilize a positive charge at the adjacent carbon. khanacademy.org For unsymmetrical epoxides like this compound, the site of nucleophilic attack is influenced by both steric and electronic factors. Theoretical studies on similar epoxides have shown that the transition state involves a delicate balance between bond breaking and bond making. unicamp.br

In base-catalyzed ring-opening , a strong nucleophile directly attacks one of the oxirane carbons. researchgate.net This reaction invariably proceeds through an SN2 mechanism, where the nucleophile approaches the least sterically hindered carbon atom. researchgate.net The transition state involves a pentacoordinate carbon atom, leading to an inversion of stereochemistry at the site of attack.

Kinetic Studies of Ring-Opening Reactions

Kinetic studies are crucial for understanding the factors that influence the rate of ring-opening reactions of this compound. The rate of these reactions is significantly affected by the nature of the catalyst, the nucleophile, the solvent, and the temperature.

In acid-catalyzed reactions, the rate is dependent on the concentration of the acid and the epoxide. nih.gov The hydroxyl group in related hydroxy-substituted epoxides has been shown to slow down the rate of ring-opening compared to their non-hydroxylated counterparts, a factor that might be relevant by analogy to the ether oxygen of the oxolane ring. nih.gov

For base-catalyzed reactions, the reaction rate is typically first order in both the epoxide and the nucleophile. The strength of the nucleophile plays a critical role; stronger nucleophiles lead to faster reaction rates.

Influence of Catalysts and Reaction Conditions

A variety of catalysts can be employed to promote the ring-opening of this compound.

Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) are effective for acid-catalyzed reactions. researchgate.netresearchgate.net Lewis acids coordinate to the oxirane oxygen, activating the ring for nucleophilic attack. The choice of Lewis acid can influence both the rate and the regioselectivity of the reaction. researchgate.net

Bases such as sodium hydroxide (B78521), potassium tert-butoxide, and amines are used to catalyze ring-opening with strong nucleophiles. acs.org

Organometallic catalysts , including those based on zirconium, have been shown to be effective in the ring-opening copolymerization of epoxides and other cyclic ethers, suggesting their potential applicability to this compound. nih.gov

Reaction conditions such as solvent polarity and temperature also have a significant impact. Polar protic solvents can participate in the reaction and stabilize charged intermediates and transition states, influencing the reaction kinetics.

Stereochemical Outcomes and Diastereomeric Control

The stereochemistry of this compound, which can exist as different diastereomers, plays a crucial role in determining the stereochemical outcome of its reactions. The relative orientation of the oxirane and oxolane rings influences the accessibility of the electrophilic carbons to incoming nucleophiles.

In SN2-type ring-opening reactions, an inversion of configuration at the attacked carbon is expected. Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the product. The diastereoselectivity of reactions involving chiral cyclic compounds can be high, arising from torsional and steric interactions that differentiate the two faces of the ring system. researchgate.netnih.govnih.gov

For intramolecular reactions, where a nucleophilic group attached to the oxolane ring attacks the oxirane, the stereochemical outcome is governed by Baldwin's rules for ring closure. Computational studies on similar systems have been used to explain the observed regio- and diastereoselectivity. acs.org The conformation of the transition state, which seeks to minimize steric and torsional strain, will determine the final stereochemistry of the product. researchgate.net

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of complex molecules like this compound. These studies provide detailed insights into the electronic structure of reactants, transition states, and products, as well as the energetics of different reaction pathways. rsc.orgresearchgate.net

Density Functional Theory (DFT) Applications

DFT calculations allow for the optimization of geometries and the calculation of energies for stationary points along a reaction coordinate. This enables the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. nih.gov For the ring-opening of this compound, DFT can be used to model both acid- and base-catalyzed pathways, elucidating the structure of the transition states and the role of the catalyst. nih.gov Furthermore, DFT can be used to study the influence of solvent effects on the reaction mechanism.

Prediction of Regioselectivity

One of the key challenges in the reactions of this compound is predicting the regioselectivity of the ring-opening. DFT calculations can be instrumental in this regard. By calculating the activation energies for nucleophilic attack at the two different carbons of the oxirane ring, the preferred reaction pathway can be predicted.

The regioselectivity is a result of a complex interplay of electronic and steric effects. Electronic effects relate to the relative stability of the transition states leading to the two possible products, while steric effects concern the accessibility of the electrophilic carbons to the nucleophile. DFT can quantify these effects and provide a rationalization for experimentally observed regioselectivities or predict the outcome for new reactions.

Polymerization Studies of 2 Oxiran 2 Yl Oxolane and Analogues

Cationic Polymerization Mechanisms

The polymerization of cyclic ethers like oxiranes and oxolanes proceeds predominantly through a cationic ring-opening polymerization (CROP) mechanism. This process involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by an electrophilic agent, such as a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂), which activates the monomer. nih.govresearchgate.net In the case of 2-(oxiran-2-yl)oxolane, the initiator will preferentially attack the oxygen atom of the more reactive oxirane ring. This preference is due to the higher ring strain and greater basicity of the three-membered ring compared to the five-membered oxolane ring. researchgate.net This initial reaction forms a tertiary oxonium ion, which is the active species that starts the polymer chain growth.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the activated, positively charged growing chain end. nih.gov The monomer adds to the chain, ring-opening in the process and regenerating the cationic active center at the new chain end. This process repeats, leading to the elongation of the polymer chain. Given the differential reactivity of the two rings, the propagation will likely proceed primarily through the opening of oxirane rings, resulting in a polyether backbone with pendant oxolane groups.

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with a counter-ion, impurities (like water), or a specific terminating agent added to the system. Chain transfer, where the active center is transferred to another molecule (such as a solvent or monomer), can also occur, leading to the termination of one chain and the initiation of another.

Ring-Opening Polymerization (ROP)

The primary driving force for the ring-opening polymerization of cyclic monomers is the release of ring strain. The strain energy of a cyclic compound is inversely related to its stability; higher strain leads to higher reactivity in ROP. The oxirane ring in this compound possesses significantly higher ring strain than the oxolane ring, making it the more susceptible site for nucleophilic attack and subsequent polymerization. researchgate.net

The difference in reactivity offers the potential for selective polymerization. Under carefully controlled, mild reaction conditions (e.g., lower temperatures, specific initiators), it is feasible to exclusively polymerize the oxirane rings while leaving the oxolane rings intact. This would yield a linear polymer, poly(this compound), with a poly(ethylene oxide)-like backbone and unreacted tetrahydrofuran (B95107) moieties as side chains. Conversely, more aggressive reaction conditions, such as higher temperatures or the use of superacid initiators, could potentially lead to the opening of both rings, resulting in more complex polymer structures.

Table 1: Comparison of Ring Strain in Cyclic Ethers
Cyclic EtherRing SizeApproximate Ring Strain (kJ/mol)Relative Reactivity in CROP
Oxirane (Epoxide)3~114High
Oxetane (B1205548)4~107Moderate-High
Oxolane (THF)5~23Low

Formation of Polymeric Materials with Tailored Properties

The unique bifunctional nature of this compound allows for the synthesis of a variety of polymeric materials with properties that can be tailored by controlling the polymerization process. nih.gov The choice of initiator, reaction temperature, and solvent can influence which ring opens and the resulting polymer architecture.

The structure of this compound directly imparts specific characteristics to the resulting polymers. Assuming selective polymerization of the oxirane ring, the product would be a linear polymer with bulky, flexible oxolane groups regularly spaced along the polyether backbone.

These pendant groups would significantly influence the polymer's physical properties:

Glass Transition Temperature (Tg): The flexible side chains would increase the free volume of the polymer, likely resulting in a lower Tg compared to linear poly(ethylene oxide).

Solubility: The presence of the oxolane rings would alter the polarity and solubility profile of the polymer compared to its parent polyethers, potentially enhancing its solubility in a wider range of organic solvents.

Reactivity: The unreacted oxolane rings on the side chains serve as potential sites for post-polymerization modification, allowing for further functionalization or cross-linking.

Table 2: Hypothetical Property Comparison of Related Polyethers
PolymerMonomer UnitBackbone StructureSide GroupExpected TgKey Feature
Poly(ethylene oxide)Ethylene Oxide-[-CH₂-CH₂-O-]-None~ -67 °CWater-soluble, crystalline
Poly(tetrahydrofuran)Tetrahydrofuran-[-CH₂-CH₂-CH₂-CH₂-O-]-None~ -86 °CHydrophobic, low Tg
Poly(this compound)This compound-[-CH(CH₂-Oxolane)-CH₂-O-]-OxolaneLow (Hypothesized)Functional side chains, modifiable

The dual functionality of this compound makes it a versatile building block for creating more complex macromolecular structures, such as copolymers and cross-linked networks.

Copolymerization: The monomer can be copolymerized with other cyclic ethers, such as propylene (B89431) oxide or epichlorohydrin (B41342), to introduce specific functionalities and further tailor the properties of the final material. researchgate.net This approach allows for fine-tuning of characteristics like hydrophilicity, chemical resistance, and thermal stability.

Network Formation: Under conditions that promote the ring-opening of both the oxirane and oxolane moieties, the monomer can act as a cross-linking agent. elsevierpure.comresearchgate.net Each monomer unit has the potential to connect to four other chains, leading to the formation of a three-dimensional polymer network. This transforms the material from a soluble, linear thermoplastic into an insoluble, infusible thermoset. These network polymers are expected to exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

Table 3: Potential Polymer Architectures from this compound
Polymerization ConditionReactive Ring(s)Resulting StructureMaterial TypePotential Properties
Mild (e.g., low temp., selective catalyst)Oxirane onlyLinear polymer with pendant oxolane ringsThermoplasticSoluble, processable, functionalizable
Forcing (e.g., high temp., strong acid)Oxirane and OxolaneCross-linked networkThermosetInsoluble, high mechanical strength, thermally stable
Copolymerization with Monomer XOxirane (primarily)Linear random or block copolymerThermoplasticProperties intermediate between homopolymers

Applications in Advanced Organic Synthesis and Chemical Biology

Advanced Applications in Materials Science and Environmental Chemistry

Development of Tailored Materials and Coatings

The dual functionality of 2-(Oxiran-2-yl)oxolane allows for its use as a building block and modifying agent in a range of polymers and surface treatments. Its ability to participate in ring-opening polymerization reactions while imparting flexibility and specific solvency characteristics is key to its utility.

Epoxy resins are a critical class of thermosetting polymers known for their exceptional adhesion, chemical resistance, and mechanical strength. tripod.com These systems consist of an epoxy resin and a curing agent (hardener) that react to form a highly cross-linked, three-dimensional network. specificpolymers.com this compound serves as a valuable component in these formulations, primarily as a reactive diluent.

Reactive diluents are low-viscosity epoxy compounds used to reduce the viscosity of the main resin base (like those derived from Bisphenol-A), making them easier to process and apply. Unlike non-reactive diluents, which can evaporate and compromise final properties, this compound's oxirane ring allows it to co-react with the hardener and become a permanent part of the polymer backbone.

Table 1: Role of this compound in Epoxy Formulations

Feature Description Benefit
Function Reactive Diluent Reduces viscosity for improved handling and application (e.g., pouring, brushing).
Reactivity Oxirane (epoxy) ring Covalently bonds into the polymer network, preventing leaching and maintaining mechanical integrity.
Structure Contains flexible oxolane ring Can increase the toughness and flexibility of the cured resin, reducing brittleness.

| Origin | Derived from bio-based THFA | Offers a more sustainable alternative to purely petroleum-based diluents. |

Modifying the surface of a material without altering its bulk properties is crucial for applications ranging from biocompatible medical devices to protective coatings. The reactive nature of this compound makes it a candidate for surface modification strategies. The oxirane ring can readily react with various functional groups present on material surfaces, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.

This reaction, known as grafting, forms a stable, covalent bond between the molecule and the surface. By grafting this compound onto a substrate, the surface properties can be precisely tailored. For instance, the introduction of the ether and oxolane groups can increase the hydrophilicity and wettability of a hydrophobic surface. This strategy can be employed to:

Improve Adhesion: Create a chemically active surface that promotes better bonding with subsequent coatings, adhesives, or other materials.

Enhance Biocompatibility: Modify the surface of a medical implant to reduce protein fouling or improve tissue integration.

Functionalize Materials: The grafted molecule can serve as a spacer or linker, allowing for the subsequent attachment of other specialized molecules like antimicrobial agents or specific enzymes. mdpi.com

This approach is analogous to the use of silane (B1218182) coupling agents, which also act as molecular bridges between inorganic substrates and organic polymers. researchgate.net

Environmental Applications

The bio-based origin and potential biodegradability of this compound and its related structures open up possibilities for its use in environmentally conscious applications.

The environmental fate of chemical compounds is of significant concern. Chemicals that persist in the environment can accumulate and cause long-term harm. There is strong evidence that the core structures of this compound are susceptible to biological degradation. Its precursor, tetrahydrofurfuryl alcohol (THFA), is considered to be a biodegradable, environmentally benign solvent. furan.com Furthermore, studies have demonstrated that the tetrahydrofuran (B95107) (THF) ring itself, which forms the oxolane portion of the molecule, can be degraded by microbial consortia. researchgate.net

This inherent biodegradability suggests that this compound is unlikely to persist in the environment. This characteristic is advantageous when the compound is used in formulations that may be released into soil or water systems. While advanced oxidation processes are a common method for breaking down highly persistent organic pollutants nih.govmdpi.com, the use of inherently degradable building blocks like THF-GE represents a proactive "green chemistry" approach to prevent environmental contamination in the first place.

Table 2: Evidence for Biodegradability

Component of Molecule Related Compound Studied Finding Implication for this compound
Oxolane Ring Tetrahydrofuran (THF) Can be utilized as a carbon source and degraded by specific microbial strains. researchgate.net The core ring structure is biodegradable.

| Tetrahydrofurfuryl Group | Tetrahydrofurfuryl Alcohol (THFA) | Marketed as a biodegradable, "green" solvent derived from biomass. usda.govfuran.com | The precursor and main structural moiety is considered environmentally benign. |

Absorbent materials, such as hydrogels, are cross-linked polymer networks capable of absorbing and retaining large volumes of water or aqueous solutions. These materials are critical in fields like medicine, agriculture, and sanitation. The polymerization of this compound through its oxirane ring creates a polyether backbone. Polyethers are known for their hydrophilicity due to the presence of flexible C-O-C linkages, which can form hydrogen bonds with water.

By controlling the polymerization and cross-linking of THF-GE, it is possible to create absorbent networks. Research on the related compound, furfuryl glycidyl (B131873) ether (FGE), has demonstrated its use in forming self-healing hydrogel platforms for therapeutic applications. sigmaaldrich.comnih.gov Although the chemistry of the furan (B31954) ring in FGE is different from the saturated oxolane ring in THF-GE, the polymerization mechanism via the glycidyl group is the same. This suggests a strong potential for using this compound to synthesize novel absorbent materials where the properties can be tuned by co-polymerizing it with other monomers to achieve the desired degree of swelling, mechanical strength, and biodegradability.

Analytical Methodologies for In Depth Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Structural elucidation of 2-(Oxiran-2-yl)oxolane and its reaction products relies heavily on spectroscopic methods that probe the molecular structure at an atomic level. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for the protons on both the oxirane and oxolane rings. Protons on the carbon adjacent to the ether oxygen in the oxolane ring are expected to appear in the 3.4–4.5 ppm range due to deshielding. libretexts.org The protons on the epoxide ring typically resonate at a slightly higher field, between 2.5 and 3.5 ppm. libretexts.org The specific splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, are critical for confirming the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. Carbons bonded to the oxygen atom in the oxolane ring are expected to have chemical shifts in the 50–80 δ range. libretexts.org The carbons of the epoxide ring would also show distinct signals in a characteristic region. Complete assignment of all proton and carbon signals is often achieved using two-dimensional NMR experiments like COSY, HMQC, and HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position (See Diagram)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1~3.6 - 3.8~68 - 72
C2~1.8 - 2.0~25 - 28
C3~1.8 - 2.0~25 - 28
C4~3.7 - 3.9~67 - 70
C5~3.0 - 3.2~50 - 54
C6 (CH₂)~2.6 - 2.8~45 - 49
C6 (CH)~2.9 - 3.1

Note: Values are estimates based on typical ranges for oxolane and oxirane moieties and may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A strong, prominent band resulting from the C-O-C asymmetric stretching of the oxolane (ether) ring is expected in the 1050–1150 cm⁻¹ region. libretexts.org The presence of the oxirane ring would be confirmed by characteristic absorptions related to its ring vibrations, often found near 910 cm⁻¹. s-a-s.org Additionally, the aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the rings would appear in the 2850–3000 cm⁻¹ range. researchgate.net Monitoring the appearance or disappearance of these bands is also a valuable tool for tracking reaction progress. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000C-H StretchAliphatic (CH₂)
1050 - 1150C-O-C Asymmetric StretchOxolane (Ether)
~910Ring Vibration (Asymmetric)Oxirane (Epoxide)

Chromatographic Methods for Separation and Purity Assessment in Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of epoxide-containing compounds. nih.gov

Method: A reversed-phase setup is typically effective, using a nonpolar stationary phase like a C18 column. The mobile phase would likely be a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov

Application: HPLC is used to monitor the progress of a reaction by quantifying the decrease in starting material and the increase in the product over time. It is also the primary method for determining the final purity of the isolated product. Derivatization techniques can be employed to enhance the detection of epoxides if standard UV detection is not sensitive enough. nih.gov

Table 3: Example HPLC Method for Reaction Monitoring
ParameterValue
ColumnC18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Refractive Index (RI)
Retention Time (Hypothetical)Precursor: 8.5 min; Product: 6.2 min

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile compounds like this compound. GC provides excellent separation of components in a reaction mixture, allowing for precise quantification. upce.cz It is particularly useful for assessing purity and detecting trace amounts of volatile impurities or residual solvents. upce.cz

Advanced Mass Spectrometry for Mechanistic Insights

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining mechanistic insights by analyzing its fragmentation patterns. nih.gov When coupled with GC or LC, it allows for the identification of reaction intermediates and byproducts, helping to piece together the reaction pathway. upce.cz

Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Common fragmentation pathways for ethers include alpha-cleavage, where the bond adjacent to the oxygen atom breaks. libretexts.orgmiamioh.edu The molecule could also fragment between the oxolane and oxirane rings. The analysis of these fragments helps confirm the structure and can be used to identify unknown compounds in a reaction mixture. chemrxiv.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 114.14 g/mol)
m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
114[C₆H₁₀O₂]⁺Molecular Ion (M⁺)
85[C₅H₉O]⁺Loss of CHO from M⁺
71[C₄H₇O]⁺ (Oxolane cation)Cleavage between the two rings
43[C₂H₃O]⁺ (Oxirane cation)Cleavage between the two rings

Note: The relative abundance of these fragments provides further structural information.

Kinetic Assays and Reaction Rate Monitoring

Understanding the kinetics of a reaction, such as the epoxidation of a precursor to form this compound, is fundamental for process optimization. Kinetic assays involve monitoring the concentration of reactants and/or products as a function of time. postapplescientific.com

Spectroscopic and chromatographic methods are the cornerstones of kinetic monitoring.

In-situ FT-IR: Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used for real-time monitoring without the need for sampling. researchgate.net By tracking the intensity of a characteristic absorption band of the product (e.g., the ~910 cm⁻¹ oxirane ring vibration) or a reactant, a concentration vs. time profile can be generated directly. fiveable.me

Chromatographic Sampling: Aliquots can be withdrawn from the reaction mixture at specific time intervals, the reaction quenched, and the samples analyzed by GC or HPLC. mdpi.comsurrey.ac.uk This allows for the precise determination of the concentration of each species. Plotting concentration versus time allows for the determination of the reaction order and the rate constant. cdnsciencepub.comnih.gov

Table 5: Hypothetical Data from a Kinetic Assay Monitored by GC
Time (minutes)Precursor Conc. (M)Product Conc. (M)
01.000.00
100.610.39
200.370.63
300.220.78
600.050.95

Future Research Trajectories

Exploration of Novel Synthetic Pathways

Future synthetic research will likely focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of 2-(Oxiran-2-yl)oxolane and its derivatives.

Green Chemistry and Biocatalysis : Traditional synthetic methods often rely on hazardous oxidants and energy-intensive conditions. eurekalert.org Future pathways will increasingly incorporate green chemistry principles. A significant area of exploration is biocatalysis, using enzymes like monooxygenases, peroxidases, or epoxide hydrolases to achieve direct epoxidation or kinetic resolution. nih.govresearchgate.netepa.gov These enzymatic approaches offer high enantioselectivity under mild, environmentally friendly conditions, providing access to optically pure chiral building blocks which are crucial for pharmaceutical applications. nih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for the production of heterocyclic compounds. mtak.huspringerprofessional.denih.gov Developing a telescoped, multi-step flow process for this compound could streamline its production, allowing for precise control over reaction parameters and minimizing safety issues associated with handling reactive intermediates. mtak.huresearchgate.net

Novel Cyclization and Ring-Expansion Strategies : Research into new chemical transformations will provide alternative routes. This includes the development of intramolecular SN2 reactions and additions of alcohols to epoxides to form the oxolane ring. nih.gov Another promising avenue is the nucleophilic ring expansion of smaller oxetane (B1205548) precursors using reagents like dimethylsulfoxonium methylide, which offers a high-yielding approach to substituted tetrahydrofurans. organic-chemistry.org Furthermore, formal [3+2] cycloaddition reactions between epoxides and alkenes under Lewis acid catalysis present a concise method for synthesizing highly substituted tetrahydrofuran (B95107) cores. nih.gov A one-pot strategy combining epoxidation with a subsequent HFIP-promoted ring-opening/cyclization with an electron-rich alkene could also afford novel substituted tetrahydrofurans directly. mdpi.com

Advanced Computational Modeling and Simulations

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and reducing trial-and-error approaches.

Predictive Modeling of Physicochemical Properties : Advanced computational methods, including machine learning (ML) and molecular dynamics (MD) simulations, can be employed to predict the properties of this compound derivatives. mdpi.com By creating datasets of various formulations, artificial neural network (ANN) models can be trained to predict key characteristics such as cohesive energy density, glass transition temperature, and mechanical modulus. mdpi.comrsc.org This approach accelerates the design of new materials with specific, targeted performance attributes.

Quantum Chemical Calculations for Reactivity and Spectroscopy : Density Functional Theory (DFT) and other quantum chemical methods will be instrumental in understanding the electronic structure and reactivity of the molecule. researchgate.net These calculations can predict the viability of novel reactions, such as the epoxidation of surfaces, and elucidate the mechanisms of subsequent ring-opening reactions with various nucleophiles. nih.gov Furthermore, computational models can predict spectroscopic properties, aiding in the characterization of new derivatives and intermediates. nih.gov

The table below illustrates potential computational approaches and their applications.

Table 1: Computational Methods in Future this compound Research
Computational Method Research Application Predicted Outcomes
Machine Learning (ML) / Artificial Neural Networks (ANN) Design of polymer systems Glass transition temperature, mechanical modulus, density mdpi.comrsc.org
Molecular Dynamics (MD) Simulation of material properties Cohesive energy density, free volume mdpi.com
Density Functional Theory (DFT) Mechanistic pathway analysis Transition state energies, reaction barriers, regioselectivity researchgate.netresearchgate.net
Ab initio methods (e.g., G4, W1BD) Study of radical species Bond dissociation energies, barriers to ring-opening nih.gov
Polarizable Continuum Models (PCM) Solvent effect simulation Changes in reaction barriers and stability in different media nih.govacs.org

Mechanistic Studies of Unexplored Reactivity

While the fundamental reactivity of epoxides and ethers is well-known, the interplay between the two functional groups in this compound allows for complex and potentially unexplored reaction pathways.

Catalyst-Mediated Ring-Opening : The regioselectivity of the epoxide ring-opening is a critical aspect of its chemistry. While acid- and base-catalyzed mechanisms are generally understood, future studies should focus on the subtle effects of different catalysts, including Lewis acids and tertiary amines, on the reaction's regioselectivity. researchgate.netbaranlab.org Investigating how varying catalysts and conditions favor SN2 versus "borderline" SN2 mechanisms will allow for more precise control over the synthesis of specific isomers. researchgate.net

Radical-Mediated Reactions : The reactivity of radicals generated on the epoxide or oxolane rings is an area ripe for exploration. Computational studies on simpler epoxides have shown that epoxide radicals can undergo competitive ring-opening reactions to form vinoxy radicals. nih.gov Future experimental and computational work could investigate the generation and fate of oxiranyl and oxiranyl carbinyl radicals derived from this compound, potentially leading to novel synthetic transformations. baranlab.org

Unconventional Reactivity : Beyond standard nucleophilic additions, the unconventional reactivity of the epoxide ring warrants investigation. This includes exploring the chemistry of oxiranyl anions and their potential carbenoid-like reactivity, which could be leveraged for novel C-C bond formations. baranlab.org The interaction between the oxolane's ether oxygen and the epoxide during reactions, especially in polymerization processes, is another area of interest. Bifunctional catalysts might prevent inhibition pathways where alcohol chain ends interfere with epoxide ring-opening. nih.govescholarship.org

Design of Highly Functionalized Derivatives for Targeted Applications

The core structure of this compound serves as a scaffold for the synthesis of highly functionalized molecules designed for specific, high-value applications, particularly in medicinal chemistry and materials science.

Bifunctional Molecules for Chemical Biology : The design of heterobifunctional molecules, where one part of the molecule binds to a target protein and the other recruits cellular machinery, is a cutting-edge area of drug discovery. nih.gov The this compound scaffold, with its two distinct heterocyclic components, is an ideal starting point for creating such molecules. nih.govresearchgate.net For example, derivatives could be designed as proteolysis-targeting chimeras (PROTACs) or as tools to induce targeted protein acetylation by recruiting specific enzymes. nih.govnih.gov

Medicinal Chemistry Scaffolds : The oxolane ring is a fragment found in many natural and synthetic compounds with a wide spectrum of biological activity. nih.gov By performing regioselective ring-opening of the epoxide with various nucleophiles (amines, thiols, etc.) and further modifying the oxolane ring, vast libraries of new chemical entities can be generated. These libraries can then be screened for various biological activities, building on the established importance of both oxolane and epoxide-derived functionalities in drug molecules. researchgate.netnih.gov Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in optimizing the therapeutic potential of these derivatives. nih.govtandfonline.com

Advanced Polymer Materials : The epoxide and oxolane moieties are both valuable monomers for ring-opening polymerizations. Future research can explore the copolymerization of this compound with other monomers, such as cyclic anhydrides, using bifunctional catalysts. acs.org This could lead to novel polyesters with tunable properties, where the oxolane unit provides flexibility and the ester linkages offer degradability. acs.org The ability to create covalent adaptive networks from these polymers could lead to recyclable thermoset materials.

The table below lists the chemical compounds mentioned in this article.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.